molecular formula C9H9ClN2O4 B13766303 Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester CAS No. 60480-06-0

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester

Cat. No.: B13766303
CAS No.: 60480-06-0
M. Wt: 244.63 g/mol
InChI Key: COEVUZLBFRTZAQ-UHFFFAOYSA-N
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Description

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester (CAS RN: Not explicitly provided in evidence) is a carbamate derivative characterized by a 4-nitrophenyl group linked to a carbamic acid moiety esterified with 2-chloroethanol. Carbamates are widely studied for their pharmacological and biological activities, including acetylcholinesterase (AChE) inhibition, antitumor properties, and neurotoxic effects . The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing the compound's reactivity and stability, while the 2-chloroethyl ester group may influence metabolic pathways and cytotoxicity . This compound shares structural similarities with physostigmine analogs, where carbamic esters of phenolic bases exhibit cholinergic activity .

Properties

CAS No.

60480-06-0

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-chloroethyl N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C9H9ClN2O4/c10-5-6-16-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)

InChI Key

COEVUZLBFRTZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes for Preparation

2.1. General Synthetic Approach

The most widely adopted method for synthesizing carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester is a nucleophilic substitution reaction. This involves the reaction of 4-nitrophenylchloroformate with 2-chloroethylamine in an organic solvent under anhydrous and controlled temperature conditions.

Reaction Scheme:

$$
\text{4-nitrophenylchloroformate} + \text{2-chloroethylamine} \rightarrow \text{4-nitrophenyl-N-(2-chloroethyl)carbamate} + \text{HCl}
$$

2.2. Detailed Procedure

  • Reactants:

    • 4-nitrophenylchloroformate
    • 2-chloroethylamine
  • Solvents:

    • Dichloromethane (DCM)
    • Tetrahydrofuran (THF)
    • Other polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO)
  • Conditions:

    • Anhydrous environment
    • Controlled temperature (typically 20–25°C)
    • Reaction time: 1–2 hours
  • Workup:

    • Removal of solvent under reduced pressure
    • Purification by crystallization or column chromatography

Reaction Conditions and Optimization

Table 1: Typical Reaction Parameters for Synthesis

Parameter Optimal Range Impact on Yield and Purity
Temperature 20–25°C Prevents nitro group degradation
Solvent THF, DCM, DMSO Enhances nucleophilic substitution
Stoichiometry Equimolar Reduces unreacted intermediates
Reaction Time 1–2 hours Maximizes conversion, minimizes byproducts
Atmosphere Anhydrous Prevents hydrolysis and side reactions

Key Notes:

  • Maintaining a low temperature is critical to avoid decomposition of the nitro group.
  • Polar aprotic solvents increase the reactivity of the amine nucleophile, improving yield.
  • Anhydrous conditions are essential to prevent unwanted hydrolysis of reactive intermediates.

Industrial and Scale-Up Considerations

4.1. Large-Scale Synthesis

Industrial preparation follows the same fundamental chemistry but incorporates:

  • Automated reactors for precise temperature and mixing control
  • Continuous flow systems to enhance efficiency and throughput
  • Crystallization or advanced chromatography for purification

4.2. Purification

  • Crystallization from suitable solvents (e.g., ethanol, methanol)
  • Recrystallization to improve purity
  • Filtration and drying under vacuum

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the amine (2-chloroethylamine) on the carbonyl carbon of the 4-nitrophenylchloroformate, displacing chloride and forming the carbamate ester bond. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating the substitution.

Summary Table: Preparation Overview

Step Description
1. Activation Use of 4-nitrophenylchloroformate as activated carbonate
2. Nucleophile Addition of 2-chloroethylamine
3. Solvent Polar aprotic (THF, DCM, DMSO)
4. Conditions 20–25°C, anhydrous, 1–2 hours
5. Purification Crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(4-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Substituted carbamates.

    Reduction: 2-chloroethyl N-(4-aminophenyl)carbamate.

    Hydrolysis: 4-nitroaniline and 2-chloroethanol.

Scientific Research Applications

2-chloroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(4-nitrophenyl)carbamate involves its interaction with biological molecules. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with enzymes and other proteins. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. These interactions can disrupt normal cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

Physostigmine-Like Carbamates

  • Dimethylcarbamic Esters : Exhibit high miotic and intestinal peristalsis-stimulating activity comparable to physostigmine. The quaternary ammonium group enhances AChE inhibition .
  • 2-Chloroethyl vs.

Nitrophenyl-Substituted Carbamates

Compound Substituent Position Ester Group Key Properties Reference
Target Compound 4-Nitro 2-Chloroethyl High reactivity, potential alkylation
Carbamic Acid, (2-Nitrophenyl)-, 2,2,2-Trichloroethyl Ester 2-Nitro 2,2,2-Trichloroethyl LogP: 3.9; Stable, slow hydrolysis
(S)-[2-[[2-(2-Chlorobenzoyl)-4-Nitrophenyl]amino]-... Ester 4-Nitro Phenylmethyl AChE inhibition, metal chelation

Chloroethyl-Containing Derivatives

  • p-Bis(2-Chloroethyl) Amino Phenylacetic Acid Esters: Exhibit potent antitumor activity via DNA alkylation. The esteric bond (as in ASE, CAS RN: Not provided) is critical for cytotoxicity, outperforming amide analogs .
  • 2-Chloroethyl vs. Ethyl Esters: Ethyl carbamates (e.g., urethane, CAS 51-79-6) are carcinogenic due to metabolic activation to vinyl compounds, whereas 2-chloroethyl esters may avoid this pathway but introduce alkylating toxicity .

Physicochemical Properties

Property Target Compound (4-Nitrophenyl) 2-Nitrophenyl Analog Methylphenylcarbamate
Molecular Weight ~313 (estimated) 313.52 Varies by structure
logP ~2.5 (predicted) 3.9 ~1.8 (methyl ester)
Hydrogen Bond Acceptors 4 (nitro + carbamate) 4 3
Hydrolysis Rate Fast (2-chloroethyl) Slow (trichloroethyl) Moderate (methyl)

Toxicity and Metabolic Pathways

  • AChE Inhibition : The 4-nitrophenyl group may enhance binding to AChE’s catalytic site, similar to rivastigmine derivatives. Ortho-substituents (e.g., methoxy in ) improve metal chelation but reduce esterase susceptibility .

Biological Activity

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester, also known as 4-nitrophenyl-N-(2-chloroethyl)carbamate, is a compound that has garnered attention for its significant biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉ClN₂O₄
  • Molecular Weight : Approximately 273.63 g/mol
  • CAS Number : 60480-06-0

The compound features a nitrophenyl group and a chloroethyl group attached to a carbamate moiety, which contributes to its unique reactivity and biological activity.

The primary mechanism of action for 4-nitrophenyl-N-(2-chloroethyl)carbamate is through alkylation , where the chloroethyl group reacts with nucleophilic sites on proteins or nucleic acids. This interaction can lead to:

  • Enzyme Inhibition : The alkylation can inhibit various enzymes by modifying their active sites.
  • DNA Disruption : The compound can disrupt DNA function, which is particularly relevant in cancer treatment as it may induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with bacterial enzymes, leading to inhibition of growth in various microbial strains.

  • Case Study : A study demonstrated that 4-nitrophenyl-N-(2-chloroethyl)carbamate effectively inhibited the growth of resistant strains of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Antioxidant Activity

In addition to its antimicrobial effects, the compound displays antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular systems.

  • Research Findings : In vitro assays revealed that the compound significantly decreased reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress.

Applications in Drug Development

The unique properties of 4-nitrophenyl-N-(2-chloroethyl)carbamate position it as a potential candidate for drug development:

  • Anticancer Agents : Its ability to disrupt DNA and inhibit enzyme activity makes it a candidate for further investigation as an anticancer therapeutic.
  • Prodrugs : The compound can be engineered as a prodrug that releases active agents under specific physiological conditions.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
2-Chloroethyl N-(4-nitrophenyl)carbamate60480-06-0Similar structure but different substituents
N-(2-Chloroethyl)-N-nitrosocarbamic acid p-nitrophenyl esterNot specifiedContains nitroso functionality
Nitroso(2-chloroethyl)carbamic acid 4-nitrophenyl esterNot specifiedIncludes nitroso group similar to the target compound

This table illustrates the structural diversity among related compounds, highlighting how variations in substituents can influence biological activity.

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons of 4-nitrophenyl) and δ 4.3–4.5 ppm (methylene groups of 2-chloroethyl ester) confirm structure .
    • ¹³C NMR : Carbonyl (C=O) resonance near 155 ppm and nitro group carbons at ~125 ppm .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z [M]⁺ corresponding to C₉H₈ClN₂O₄ (calc. 256.6 g/mol) .

What factors influence the hydrolytic stability of this carbamate under acidic or basic conditions?

Basic Research Question
Hydrolysis kinetics depend on:

  • pH : Rapid degradation in alkaline conditions (pH >10) via nucleophilic attack on the carbonyl group. Acidic conditions (pH <3) show slower ester cleavage .
  • Temperature : Arrhenius plots reveal activation energy (~50 kJ/mol) for hydrolysis in buffer solutions .
  • Substituent effects : The electron-withdrawing nitro group enhances electrophilicity of the carbamate, accelerating hydrolysis compared to non-nitrated analogs .

How does the nitro group in the 4-nitrophenyl moiety affect reactivity in nucleophilic substitution reactions?

Advanced Research Question
The nitro group acts as a strong meta-directing electrophile, enabling:

  • Aromatic substitution : Reactions with amines (e.g., aniline) at elevated temperatures (80–100°C) yield N-aryl derivatives. Steric hindrance from the nitro group slows reactivity compared to chlorophenyl analogs .
  • Reduction studies : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering biological activity and solubility .

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE) or HDAC enzymes, leveraging the nitro group’s electron-deficient aromatic ring for π-π stacking .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. The nitro group lowers LUMO energy, enhancing electrophilic character .
  • MD simulations : Assess stability in lipid bilayers to infer bioavailability .

How do structural modifications (e.g., ester chain length) impact biological activity compared to analogs?

Advanced Research Question
Comparative studies with analogs reveal:

CompoundEster GroupIC₅₀ (AChE Inhibition)LogP
2-Chloroethyl ester-OCH₂CH₂Cl12 µM2.1
Methyl ester-OCH₃45 µM1.8
Ethyl ester-OCH₂CH₃28 µM2.0
The 2-chloroethyl group enhances lipophilicity (LogP) and enzyme inhibition due to halogen bonding with AChE .

How can contradictory data on carbamate toxicity be resolved in environmental impact studies?

Advanced Research Question
Discrepancies arise from:

  • Test organisms : Daphnia magna LC₅₀ values vary (e.g., 0.5–2.0 mg/L) due to differences in metabolic pathways .
  • Degradation products : Hydrolysis generates 4-nitrophenol (toxic) and 2-chloroethanol (mutagenic), complicating ecotoxicity assessments .
    Standardize protocols using OECD Test Guidelines 201 and 211 to improve reproducibility .

What strategies mitigate decomposition during long-term storage?

Basic Research Question

  • Storage conditions : Keep at –20°C in amber vials under argon to prevent photolytic and oxidative degradation .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated ester cleavage .

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